N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoline core substituted with nitro groups at positions 5 and 7, and a sulfonohydrazide group attached to a 4-methylbenzene moiety. The presence of these functional groups imparts significant reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide typically involves multiple steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions, forming 5,7-dinitroquinoline.
Sulfonation: The 5,7-dinitroquinoline is then subjected to sulfonation with chlorosulfonic acid to introduce the sulfonyl chloride group.
Hydrazide Formation: The sulfonyl chloride intermediate reacts with hydrazine hydrate to form the sulfonohydrazide group.
Coupling with 4-Methylbenzenesulfonyl Chloride: Finally, the compound is coupled with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5,7-diamino-8-quinolinyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as sulfonic acids.
Scientific Research Applications
N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of significant interest.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules, leading to inhibition or activation of specific pathways. The sulfonohydrazide group may also play a role in binding to target proteins, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
5,7-Dinitro-8-quinolinol: Shares the quinoline core and nitro groups but lacks the sulfonohydrazide and 4-methylbenzene moieties.
2-Cyano-N’-(5,7-dinitro-8-quinolinyl)acetohydrazide: Similar structure with a cyano group and acetohydrazide moiety instead of the sulfonohydrazide and 4-methylbenzene groups.
Uniqueness
N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonohydrazide groups allows for versatile chemical transformations and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N'-(5,7-dinitroquinolin-8-yl)-4-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6S/c1-10-4-6-11(7-5-10)28(26,27)19-18-16-14(21(24)25)9-13(20(22)23)12-3-2-8-17-15(12)16/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOJOOVOZXYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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